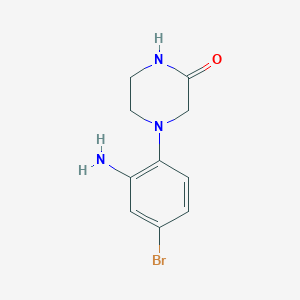

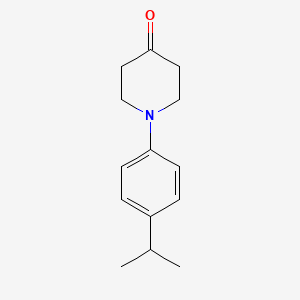

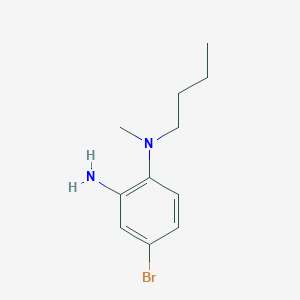

4-(2-Amino-4-bromophenyl)piperazin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(2-Amino-4-bromophenyl)piperazin-2-one, also known as 4-ABP, is an organic compound that has been used in a variety of scientific research applications. It has been studied for its potential applications in drug design, biochemistry, and physiology.

Aplicaciones Científicas De Investigación

Antimicrobial and Antiproliferative Agents

Specific Scientific Field

Pharmacology and Oncology

Summary of the Application

The compound N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide, which is structurally similar to “4-(2-Amino-4-bromophenyl)piperazin-2-one”, has been synthesized and studied for its potential as an antimicrobial and antiproliferative agent .

Methods of Application or Experimental Procedures

The compound was synthesized and its molecular structures were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental). The synthesized compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using turbidimetric method and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .

Results or Outcomes

The results revealed that compounds d1, d2, and d3 have promising antimicrobial activity. Anticancer screening results indicated that compounds d6 and d7 were found to be the most active ones against breast cancer cell line .

Synthesis of N-(alkoxyphenyl)-aminocarbonylbenzoic Acid Derivatives

Specific Scientific Field

Chemistry and Pharmacology

Summary of the Application

“4-(2-Amino-4-bromophenyl)piperazin-2-one” can be used as a reactant for the preparation of N-(alkoxyphenyl)-aminocarbonylbenzoic acid derivatives, which are potential protein tyrosine phophatase 1B inhibitors .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures for this use are not detailed in the source. However, it is likely that standard chemical synthesis techniques would be used.

Results or Outcomes

The outcomes of this application are not specified in the source. However, the resulting compounds are expected to have potential as protein tyrosine phophatase 1B inhibitors .

Synthesis of Antidepressant Molecules

Specific Scientific Field

Pharmacology and Medicinal Chemistry

Summary of the Application

The compound “4-(2-Amino-4-bromophenyl)piperazin-2-one” can be used in the synthesis of antidepressant molecules. The synthesis of these molecules often involves metal-catalyzed reactions .

Results or Outcomes

The outcomes of this application are not specified in the source. However, the resulting compounds are expected to have potential as antidepressants .

Synthesis of Antibacterial Compounds

Summary of the Application

The novel compound “2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione” is structurally similar to “4-(2-Amino-4-bromophenyl)piperazin-2-one”. It is obtained in good yield via a three-step protocol and has promising antibacterial activity .

Methods of Application or Experimental Procedures

The compound is synthesized via a four-step protocol. The product’s structure is assigned by HRMS, IR, 1H and 13C NMR experiments .

Results or Outcomes

The novel compound has shown promising antibacterial activity .

Propiedades

IUPAC Name |

4-(2-amino-4-bromophenyl)piperazin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN3O/c11-7-1-2-9(8(12)5-7)14-4-3-13-10(15)6-14/h1-2,5H,3-4,6,12H2,(H,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEFNAHUGDOGERK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(=O)N1)C2=C(C=C(C=C2)Br)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Amino-4-bromophenyl)piperazin-2-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

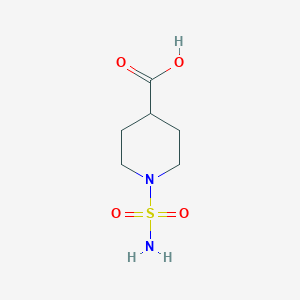

![4-Bromo-1,3-dihydro-benzo[C]thiophene 2,2-dioxide](/img/structure/B1292102.png)

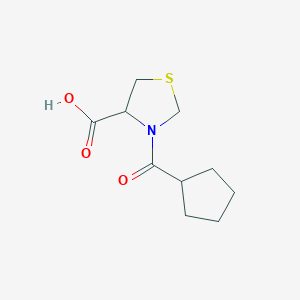

![1-[3-(Acetylamino)phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1292115.png)

![5-Bromo-2-[3,4-dihydro-2(1H)-isoquinolinyl]aniline](/img/structure/B1292164.png)

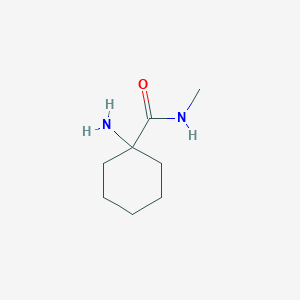

![2-Cyclopropylbenzo[d]oxazol-5-amine](/img/structure/B1292170.png)